molecular formula C12H13ClFN B13612096 2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride

2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride

Katalognummer: B13612096
Molekulargewicht: 225.69 g/mol
InChI-Schlüssel: BKYXWZNVVGHSPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C12H12FN·HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride typically involves the introduction of a fluorine atom and an amine group to a naphthalene derivative. One common method involves the reaction of 2-fluoronaphthalene with ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, amino, and halogen groups.

Wissenschaftliche Forschungsanwendungen

2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Studied for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride include:

Uniqueness

The uniqueness of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride lies in its specific chemical structure, which includes a fluorine atom and an amine group attached to a naphthalene ring.

Eigenschaften

Molekularformel

C12H13ClFN

Molekulargewicht

225.69 g/mol

IUPAC-Name

2-fluoro-1-naphthalen-1-ylethanamine;hydrochloride

InChI

InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H

InChI-Schlüssel

BKYXWZNVVGHSPW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(CF)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.